![molecular formula C15H12ClFO3 B1439934 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 926028-22-0](/img/structure/B1439934.png)

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)4-7-13(14)20-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJSTYFZHZLRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

This document provides a comprehensive technical overview of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. We will explore its core chemical properties, provide detailed synthetic protocols with mechanistic justifications, analyze its reactivity, and discuss its applications as a strategic building block in the development of novel compounds.

Core Chemical and Physical Properties

This compound is a multi-functionalized aromatic acyl chloride. Its structure is built upon a vanillic acid backbone, where the phenolic hydroxyl group is protected by a 4-fluorobenzyl ether linkage. This combination renders it a highly valuable and reactive intermediate for introducing the 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl moiety into target molecules. The presence of the fluorine atom is a key feature, often incorporated in drug design to enhance metabolic stability or modulate binding affinity.[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 926028-22-0 | [3] |

| Molecular Formula | C₁₅H₁₂ClFO₃ | [3] |

| Molecular Weight | 294.71 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | [4] |

| Reactivity | Highly reactive, moisture-sensitive, corrosive | [4][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not a trivial, single-step process. It requires a strategic, multi-step approach starting from readily available precursors. The most logical and efficient pathway begins with vanillic acid or its ester, methyl vanillate. The following protocol details a robust synthesis, providing the rationale behind each procedural choice.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages:

-

Protection (Etherification): The phenolic hydroxyl group of the vanillate starting material is protected via a Williamson ether synthesis.

-

Deprotection (Saponification): The methyl ester is hydrolyzed to yield the free carboxylic acid.

-

Chlorination: The carboxylic acid is converted to the target acyl chloride.

Caption: Synthetic pathway for the target compound.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of Methyl 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoate

This step employs the Williamson ether synthesis, where the phenoxide anion of methyl vanillate acts as a nucleophile to displace the bromide from 4-fluorobenzyl bromide.[1]

-

Materials:

-

Methyl vanillate (1.0 eq)

-

4-Fluorobenzyl bromide (1.1 eq)[6]

-

Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methyl vanillate and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Add 4-fluorobenzyl bromide dropwise to the suspension.[2]

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

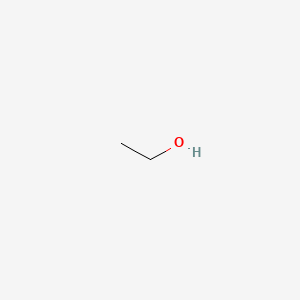

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

This is a standard saponification (ester hydrolysis) to convert the methyl ester back into the carboxylic acid.

-

Materials:

-

Methyl 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoate (1.0 eq)

-

Sodium hydroxide (NaOH, 3.0 eq)

-

Methanol/Water (1:1 mixture)

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

Dissolve the ester from Step 1 in the methanol/water mixture.

-

Add sodium hydroxide pellets and heat the mixture to reflux for 2-3 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is ~2. A precipitate should form.

-

Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the pure carboxylic acid.

-

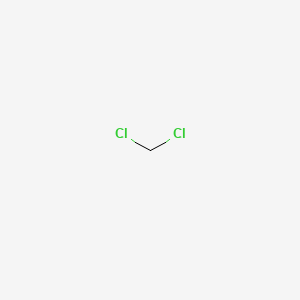

Step 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride.[7][8] This reagent is preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[7]

-

Materials:

-

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0-3.0 eq)

-

Toluene or Dichloromethane (DCM), anhydrous

-

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid from Step 2 and anhydrous toluene.

-

Add a catalytic amount of DMF. The catalyst facilitates the reaction by forming the reactive Vilsmeier reagent in situ.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the mixture to a gentle reflux (around 80 °C for toluene) for 2-4 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.

-

Cool the solution to room temperature and remove the excess thionyl chloride and solvent under reduced pressure (a rotary evaporator connected to a base trap is recommended).

-

The resulting crude product is the target acyl chloride, which is often used immediately in the next synthetic step without further purification due to its high reactivity.

-

Chemical Reactivity and Synthetic Utility

As a member of the acyl chloride family, the compound's reactivity is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[9][10] This high reactivity makes it an excellent acylating agent.[11]

-

Hydrolysis: Reacts rapidly, even with atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid and HCl.[4] This necessitates handling under anhydrous conditions.

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Reacts with primary or secondary amines to form amides. This is one of its most common applications in medicinal chemistry for building complex drug candidates.[12]

General Protocol: Amide Formation

-

Procedure:

-

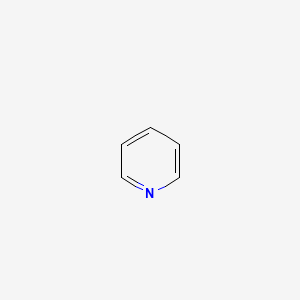

Dissolve a primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like DCM or THF in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride salt and isolate the desired amide product.

-

Caption: Nucleophilic acyl substitution mechanism.

Applications in Drug Discovery

The title compound is not an end-product but a strategic building block. Its utility stems from the combination of its structural motifs:

-

The Acyl Chloride Handle: Provides a reliable and reactive site for coupling with various nucleophiles to build a diverse library of compounds.[10]

-

The Vanilloid Core: The 3-methoxy-4-oxy pattern is derived from vanillic acid, a natural phenolic compound with documented antioxidant and antimicrobial properties, making it an attractive scaffold for biological activity.[13][14][15]

-

The 4-Fluorobenzyl Group: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The C-F bond is strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life. Fluorine can also alter the molecule's pKa and lipophilicity, potentially improving cell permeability and target binding affinity.[1][2]

Analogous structures, such as those with different substitution patterns on the benzyl ring, are used as intermediates for synthesizing potential enzyme inhibitors and anticancer agents.[10][12]

Safety and Handling Precautions

This compound must be handled with care by trained personnel, adhering to strict safety protocols.

-

Corrosivity: As an acyl chloride, it is corrosive to skin, eyes, and mucous membranes. It can cause severe burns.[4]

-

Reactivity with Water: It reacts exothermically and violently with water, releasing corrosive hydrogen chloride gas.[5][16] All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[16]

References

- Google Patents. (n.d.). Process for the preparation of acyl chlorides and benzaldehydes.

- Wikipedia. (n.d.). Benzoyl chloride.

- YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid.

- Google Patents. (n.d.). Method for synthesizing high-purity benzoyl chloride.

- BenchChem. (n.d.). Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis.

- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity.

- BenchChem. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.

- CAMEO Chemicals - NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE.

- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride synthesis.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzyl bromide 97.

- Parchem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride (Cas 3907-15-1).

- ChemicalBook. (n.d.). This compound.

- Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.

- PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride.

- PubMed. (2020). Vanillin and vanillic acid modulate antioxidant defense system via amelioration of metabolic complications linked to Fe2+-induced brain tissues damage.

- PubMed. (2021). Vanillic acid combats Vibrio alginolyticus by cell membrane damage and biofilm reduction.

- Fisher Scientific. (n.d.). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.

- ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery.

- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.

- MDPI. (n.d.). Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry.

- Google Patents. (n.d.). Preparation method of 3-methoxybenzyl chloride.

- PubChem. (n.d.). 4-Fluorobenzyl bromide.

- PubMed. (2019). In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae.

- RSC Publishing. (n.d.). Cocrystallization-driven self-assembly with vanillic acid offers a new opportunity for surmounting fast and excessive absorption issues of antifungal drug 5-fluorocytosine.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.

Sources

- 1. innospk.com [innospk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 926028-22-0 [m.chemicalbook.com]

- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 9. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 10. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | 381205-83-0 | Benchchem [benchchem.com]

- 11. 4-甲氧基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vanillin and vanillic acid modulate antioxidant defense system via amelioration of metabolic complications linked to Fe2+-induced brain tissues damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vanillic acid combats Vibrio alginolyticus by cell membrane damage and biofilm reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride molecular weight

An In-Depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate with significant potential in pharmaceutical and agrochemical research. While direct literature on this specific molecule is sparse, this document extrapolates from the well-documented chemistry of its structural analogs to present its anticipated physicochemical properties, a detailed synthetic pathway, and its prospective applications. The guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the strategic use of this compound in organic synthesis.

Introduction: A Strategic Intermediate in Modern Synthesis

This compound is a bespoke acyl chloride designed for advanced organic synthesis. Its molecular architecture, featuring a reactive benzoyl chloride moiety, is further functionalized with a methoxy group and a 4-fluorobenzyl ether. This combination of functional groups makes it a valuable building block for introducing a specific pharmacophore into a target molecule.

The benzoyl chloride group is a highly reactive acylating agent, readily participating in nucleophilic substitution reactions with alcohols, amines, and carboxylic acids to form esters, amides, and anhydrides respectively.[1][2] The strategic placement of the methoxy and 4-fluorobenzyl ether groups modifies the electronic properties of the benzene ring and provides steric bulk, influencing the reactivity of the acyl chloride and the properties of the final product. The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized in the table below. These values are calculated or extrapolated based on the properties of structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂ClFO₃ | Calculated |

| Molecular Weight | 294.71 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Analogy to 4-Methoxybenzoyl chloride[4] |

| Reactivity | Reacts exothermically with water, alcohols, and amines | Analogy to 4-Methoxybenzoyl chloride[1][4] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF) | Inferred from structure |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The proposed synthetic route is designed for efficiency and control, ensuring a high-purity final product.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

-

Rationale: This step involves a Williamson ether synthesis to couple the 4-fluorobenzyl group to the hydroxyl group of vanillin. Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group, and acetone is an appropriate polar aprotic solvent for this reaction.

-

Procedure:

-

To a solution of vanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluorobenzyl chloride (1.1 equivalents) dropwise to the suspension.[3]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde.

-

Step 2: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

-

Rationale: The aldehyde is oxidized to a carboxylic acid. Potassium permanganate is a strong oxidizing agent that can efficiently perform this transformation under basic conditions.

-

Procedure:

-

Dissolve 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (1 equivalent) in a solution of sodium hydroxide in water.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (2 equivalents) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoic acid.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride is a common and effective reagent for this purpose, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. Toluene is used as a solvent.

-

Procedure:

-

Suspend 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoic acid (1 equivalent) in toluene.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 equivalents) to the suspension.

-

Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution).

-

Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude this compound. The product can be purified by distillation under high vacuum or used directly in subsequent reactions.

-

Applications in Research and Drug Development

This compound is a versatile reagent for the synthesis of complex organic molecules.[5] Its utility is particularly pronounced in medicinal chemistry and agrochemical development.

-

Pharmaceutical Synthesis: This compound can be used to introduce the 4-fluorobenzyl ether moiety into drug candidates. This functional group is often associated with improved pharmacological properties. For instance, related benzoyl chloride derivatives are used in the synthesis of compounds with potential anticancer and enzyme-inhibiting activities.[2]

-

Agrochemical Development: The structural motifs present in this molecule are also relevant in the design of modern pesticides and herbicides, where metabolic stability and target affinity are crucial.[5]

-

Materials Science: The reactivity of the acyl chloride allows for its incorporation into polymers and other materials, potentially imparting unique properties due to the presence of the fluorinated benzyl group.[5]

Safety, Handling, and Storage

As with all acyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound.[4] Appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6] In case of spills, use an absorbent material and neutralize with a weak base before disposal.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water, alcohols, and strong bases.[2][6]

References

-

HiMedia Laboratories. (n.d.). 4-Methoxybenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

Sources

- 1. 4-甲氧基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

A Technical Guide to the Structure Elucidation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. Its precise molecular architecture is paramount to the success of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, methodology-driven approach to the definitive structure elucidation of this compound. We will explore the logical synthesis pathway and detail the application of modern analytical techniques—not merely as procedural steps, but as a cohesive, self-validating system of inquiry. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive framework for confirming the compound's identity and purity with the highest degree of scientific certainty.

Introduction: The Rationale for Rigorous Elucidation

In drug development, the journey from a chemical intermediate to a final API is predicated on an unwavering understanding of molecular structure. Intermediates like this compound are designed as reactive building blocks. The acyl chloride functional group is highly reactive, intended for specific downstream coupling reactions, such as forming esters or amides.[1][2] The presence of the fluorobenzyl ether moiety is often designed to confer specific properties to the final molecule, such as modulating metabolic stability or enhancing binding affinity to a biological target.

Therefore, any ambiguity in the structure—an incorrect substitution pattern, a residual starting material, or an isomeric impurity—can lead to the synthesis of the wrong compound, significant loss of resources, and potential safety risks. The analytical workflow detailed herein is designed not just to identify the molecule but to provide a multi-faceted confirmation that ensures process integrity for pharmaceutical development.[3][4]

Synthetic Strategy: Building the Target Molecule

A logical and efficient synthesis is the first step in structural analysis, as it provides a clear roadmap of the expected product. The synthesis of this compound is logically approached in two primary stages: ether formation followed by conversion of the carboxylic acid to the acyl chloride.

Stage 1: Williamson Ether Synthesis

The ether linkage is typically formed by reacting a protected vanillic acid derivative, such as methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), with 4-fluorobenzyl bromide. This is a classic Sₙ2 reaction where the phenoxide ion, generated by a base (e.g., K₂CO₃), acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide and displacing the bromide ion.[5] The ester is then hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid precursor, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.[6]

Stage 2: Acyl Chloride Formation

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step.[2][7] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gases and easily removed from the reaction mixture.[8][9]

Mechanism Insight: The reaction proceeds by the carboxylic acid's carbonyl oxygen attacking the electrophilic sulfur atom of thionyl chloride.[10] This converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the final acyl chloride, releasing sulfur dioxide and hydrogen chloride.[11][12]

The overall synthetic workflow can be visualized as follows:

Multi-Technique Structure Verification

The core of the elucidation process relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides irrefutable proof of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[13]

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, ensuring spectral quality.[13]

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

| Signal (Proton) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-a (OCH₃) | ~3.95 | Singlet (s) | 3H | Protons of a methoxy group, deshielded by the adjacent oxygen. Appears as a sharp singlet as there are no adjacent protons to couple with. |

| H-b (CH₂) | ~5.20 | Singlet (s) | 2H | Benzylic protons situated between two electron-withdrawing groups (an oxygen and a fluorinated aromatic ring), resulting in a significant downfield shift. No coupling is observed. |

| H-c, H-d, H-e | 7.00 - 7.80 | Complex Multiplets | 3H | Protons on the trisubstituted benzoyl ring. Their specific shifts and coupling patterns (doublets, doublet of doublets) depend on their position relative to the -COCl, -OCH₃, and ether oxygen, leading to a complex pattern. |

| H-f, H-g | 7.10 - 7.50 | Multiplets (AA'BB') | 4H | Protons on the 4-fluorobenzyl ring. The fluorine atom couples to the ortho-protons (H-f), which in turn couple to the meta-protons (H-g), typically resulting in what appears as two overlapping triplets or a pair of doublet of doublets.[14] |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

| Signal (Carbon) | Predicted δ (ppm) | Rationale for Assignment |

| OC H₃ | ~56 | Standard chemical shift for a methoxy carbon attached to an aromatic ring. |

| C H₂ | ~71 | Aliphatic carbon bonded to an oxygen and an aromatic ring, placing it in the typical benzylic ether range. |

| Aromatic C-H & C-O | 112 - 130 | Aromatic carbons not directly attached to highly electron-withdrawing groups. The C-F coupling will be visible for carbons on the fluorobenzyl ring. |

| Aromatic C-F | ~163 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. |

| Aromatic C-COCl | ~135 | Quaternary carbon attached to the acyl chloride group. |

| Aromatic C-OCH₃ | ~150 | Quaternary aromatic carbon attached to the electron-donating methoxy group. |

| Aromatic C-OCH₂ | ~155 | Quaternary aromatic carbon attached to the ether oxygen. |

| C =O | ~168 | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield.[15] |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups based on their vibrational frequencies.

-

Ensure the sample is free of water, as acyl chlorides react vigorously with moisture.[1]

-

Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, for solid samples or to control concentration, dissolve a small amount of the compound in a dry, IR-transparent solvent like dichloromethane and analyze in a liquid cell.

-

Acquire the spectrum, typically over the range of 4000-600 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Significance and Interpretation |

| ~1775 cm⁻¹ (strong, sharp) | C=O Stretch (Acyl Chloride) | This is the most diagnostic peak. The C=O stretch of an acyl chloride is found at a significantly higher frequency than that of carboxylic acids (~1710 cm⁻¹) or esters (~1735 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the carbonyl bond.[16][17] Its presence is strong evidence for the successful conversion of the carboxylic acid. |

| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | Indicates the presence of the aromatic rings. |

| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch | Corresponds to the methoxy (OCH₃) and benzylic (CH₂) groups. |

| ~1600, ~1500 cm⁻¹ | Aromatic C=C Stretch | Characteristic absorptions for the benzene rings. |

| ~1270 cm⁻¹ | Aryl-O-C Stretch (Asymmetric) | Relates to the ether linkages (Ar-O-CH₂ and Ar-O-CH₃). |

| ~880-820 cm⁻¹ | C-Cl Stretch | The carbon-chlorine stretch for an acyl chloride is typically found in this region.[18] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through analysis of its fragmentation patterns.

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an ionization technique like Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if coupled with liquid chromatography.[19]

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Molecular Ion (M⁺) Peak: The molecular weight of C₁₅H₁₂ClFO₃ is 294.70 g/mol . The mass spectrum should show a characteristic molecular ion cluster due to the two stable isotopes of chlorine:

-

M⁺ peak at m/z 294 (for the ³⁵Cl isotope).

-

M+2 peak at m/z 296 (for the ³⁷Cl isotope). The relative intensity of these peaks should be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This isotopic signature is definitive proof of the presence of one chlorine atom in the molecule.

-

-

Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule's structure. Understanding these pathways is crucial for confirming connectivity.[20]

-

Loss of Chlorine Radical: Cleavage of the weak C-Cl bond results in the formation of the acylium ion at m/z 259 . This is often a very prominent peak.

-

Formation of the 4-Fluorobenzyl Cation: A major fragmentation pathway is the cleavage of the benzylic ether bond, leading to the highly stable 4-fluorobenzyl cation at m/z 109 . This fragment is a strong indicator of the 4-fluorobenzyl moiety.[14]

-

Benzoyl Moiety Fragments: Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 259) would lead to a fragment at m/z 231.

The presence of both the m/z 109 fragment and fragments corresponding to the substituted benzoyl portion of the molecule confirms the overall structure.

Conclusion: A Consolidated and Self-Validating Verdict

-

NMR spectroscopy establishes the precise carbon-hydrogen framework, confirming the substitution patterns on both aromatic rings and the presence of the methoxy and benzylic methylene groups.

-

IR spectroscopy provides unequivocal evidence of the key functional groups, most critically confirming the conversion of the carboxylic acid to the high-frequency C=O of the acyl chloride.

-

Mass spectrometry confirms the correct molecular weight via the molecular ion and validates the presence of a single chlorine atom through its isotopic pattern. Furthermore, its fragmentation pattern acts as a molecular fingerprint, confirming the connectivity of the key structural units.

This rigorous, multi-technique approach ensures the identity, purity, and structural integrity of this vital pharmaceutical intermediate, providing the necessary confidence for its use in complex, multi-step drug synthesis campaigns.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from American Pharmaceutical Review. [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

-

PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from PubMed Central. [Link]

-

Zeitschrift für Naturforschung. (n.d.). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Retrieved from Zeitschrift für Naturforschung. [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from Wikipedia. [Link]

-

Allen. (n.d.). Acid Chlorides: Structure, Nomenclature and Properties. Retrieved from Allen. [Link]

-

LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from LCGC International. [Link]

-

Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder. [Link]

-

EBSCO. (n.d.). Acid Chlorides | Research Starters. Retrieved from EBSCO. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from ResearchGate. [Link]

-

Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from Preprints.org. [Link]

- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

Sources

- 1. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

- 2. Acid Chlorides | Research Starters | EBSCO Research [ebsco.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in pharmaceutical and agrochemical research. The document details a robust two-step synthetic pathway, beginning with the O-benzylation of vanillic acid, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for process optimization. Detailed experimental protocols, safety considerations, and a summary of quantitative data are presented to equip researchers with the knowledge required for successful and safe synthesis.

Introduction

Chemical Identity and Significance

This compound is a bifunctional organic molecule featuring a reactive acyl chloride group and a fluorinated benzyl ether moiety. Its structure makes it a valuable building block for introducing the 4-fluoro-3-methoxybenzoyl pharmacophore into more complex molecular architectures. The acyl chloride provides a highly reactive handle for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and ketones.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule points to a two-step approach. The primary disconnection occurs at the carbon-chlorine bond of the acyl chloride, leading back to the corresponding carboxylic acid. A second disconnection at the ether linkage simplifies the structure to two commercially available precursors: vanillic acid (4-hydroxy-3-methoxybenzoic acid) and a 4-fluorobenzyl halide.

This strategy is advantageous due to the accessibility and relatively low cost of the starting materials and the high efficiency of the chosen reactions.

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Mechanistic Discussion

The synthesis is executed in two principal stages: protection of the phenolic hydroxyl group via benzylation, followed by activation of the carboxylic acid to an acyl chloride.

Step 1: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

This transformation is a classic Williamson ether synthesis, where the phenoxide of vanillic acid acts as a nucleophile, displacing a halide from 4-fluorobenzyl chloride or bromide.

-

Principle and Rationale: The acidic proton of the phenolic hydroxyl group on vanillic acid must first be removed by a base to generate a potent nucleophile (phenoxide). This phenoxide then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide in an SN2 reaction. The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is critical. It is strong enough to deprotonate the phenol (pKa ≈ 9-10) but not the carboxylic acid (pKa ≈ 4.5), ensuring selective O-alkylation of the hydroxyl group. Using a very strong base like sodium hydride (NaH) would deprotonate both sites, potentially leading to side reactions.[1]

-

Reagent Selection:

-

Vanillic Acid: A readily available, bio-renewable starting material.[2]

-

4-Fluorobenzyl Halide: Typically, the bromide or chloride is used. Benzyl bromides are generally more reactive than chlorides in SN2 reactions, which can lead to shorter reaction times.

-

Base: Anhydrous potassium carbonate is a common and effective choice.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it can dissolve the ionic intermediates without interfering with the nucleophilic attack.

-

Step 2: Synthesis of this compound

This step converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.

-

Principle and Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[3][4][5] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group.[6][7] A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8][9][10][11] This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

-

Reaction Mechanism:

-

The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.

-

A chloride ion is eliminated from the sulfur, and a proton is subsequently lost from the hydroxyl group, forming a highly reactive acyl chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into gaseous SO₂ and a chloride ion.[3][6][7][9][12]

-

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Instrumentation

-

Reagents: Vanillic acid, 4-fluorobenzyl chloride, potassium carbonate (anhydrous), acetone, thionyl chloride (SOCl₂), toluene, hexanes.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, dropping funnel, rotary evaporator, vacuum pump.

Protocol 1: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

-

To a 500 mL round-bottom flask, add vanillic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of vanillic acid).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 4-fluorobenzyl chloride (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with dilute HCl followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate as a white solid.

Protocol 2: Synthesis of this compound

-

Caution: This step must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water.[13][14]

-

Place the dried 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize HCl and SO₂ gases.

-

Add toluene (5 mL per gram of acid) as a solvent.

-

Under stirring, add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[9]

-

After the initial effervescence subsides, heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until gas evolution ceases completely.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure. Crucially, ensure the vacuum trap is suitable for corrosive vapors.

-

The resulting crude product, often a pale yellow oil or low-melting solid, can be used directly in the next step or purified by vacuum distillation or recrystallization from a non-polar solvent like hexanes.[15][16]

Process Parameters and Data Summary

| Parameter | Step 1: Benzylation | Step 2: Acyl Chloride Formation |

| Key Reagents | Vanillic Acid, 4-Fluorobenzyl Chloride, K₂CO₃ | 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid, SOCl₂ |

| Molar Ratio (eq) | 1 : 1.1 : 1.5 | 1 : 2.0 |

| Solvent | Acetone | Toluene or neat SOCl₂ |

| Temperature | Reflux (~56°C) | Reflux (~80-90°C) |

| Reaction Time | 12 - 18 hours | 2 - 4 hours |

| Typical Yield | 85 - 95% | > 95% (often used crude) |

| Workup | Filtration, Extraction, Recrystallization | Evaporation of volatiles, Vacuum Distillation |

| Byproducts | KCl, KHCO₃, H₂O | SO₂(g), HCl(g) |

Safety and Handling

The most significant hazard in this synthesis is thionyl chloride .

-

Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[17][18] All handling must occur in a chemical fume hood.

-

Reactivity: It reacts violently with water, releasing toxic gases (HCl and SO₂).[14][18] Ensure all glassware is scrupulously dried before use. Do not use water to extinguish fires involving thionyl chloride; use a dry chemical extinguisher.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[17][19]

-

Waste Disposal: Quench excess thionyl chloride cautiously by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide or sodium bicarbonate). Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound can be achieved efficiently and in high yield through a two-step sequence involving a Williamson ether synthesis followed by chlorination with thionyl chloride. Understanding the underlying mechanisms and adhering to strict safety protocols, particularly when handling thionyl chloride, are paramount for a successful and safe outcome. This guide provides the foundational knowledge for researchers to implement and adapt this procedure for the synthesis of this valuable chemical intermediate.

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. [Link]

-

OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

-

Rosazza, J. P., & Li, T. (1996). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 62(5), 1756–1760. [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

-

LookChem. General procedures for the purification of Acid chlorides. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

-

Wikipedia. Vanillic acid. [Link]

-

NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. [Link]

Sources

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vanillic acid - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. orgosolver.com [orgosolver.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. nj.gov [nj.gov]

- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. echemi.com [echemi.com]

- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 17. westliberty.edu [westliberty.edu]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. echemi.com [echemi.com]

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical intermediate this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established chemical principles and spectral data from analogous structures to offer a robust framework for the identification, characterization, and quality control of this compound.

Introduction and Molecular Structure

This compound is a bespoke chemical intermediate, likely utilized in the synthesis of complex pharmaceutical agents and novel organic materials. Its structure combines a reactive benzoyl chloride moiety with a substituted benzyl ether. The benzoyl chloride group serves as a highly reactive acylating agent, while the 4-fluorobenzyl ether portion can be critical for modulating properties such as solubility, metabolic stability, or target binding affinity in a final product.

Accurate spectroscopic characterization is paramount to verify the structure, assess purity, and ensure predictable reactivity in subsequent synthetic steps. This guide explains the expected spectral features and the underlying chemical principles that give rise to them.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Below are the predicted ¹H and ¹³C NMR spectral data, based on established substituent effects and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The electron-withdrawing nature of the acyl chloride group will deshield adjacent aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

|---|---|---|---|---|

| ~7.65 | dd | 1H | Ar-H (H-6) | Doublet of doublets. Deshielded by adjacent C=OCl and ortho to the ether oxygen. |

| ~7.58 | d | 1H | Ar-H (H-2) | Doublet. Deshielded by adjacent C=OCl and meta to the ether oxygen. |

| ~7.40 | dd | 2H | Ar-H (H-2', H-6') | Doublet of doublets (apparent triplet). Protons on the 4-fluorobenzyl ring, ortho to the CH₂ group. Coupled to both adjacent protons and the fluorine atom.[1] |

| ~7.15 | t | 2H | Ar-H (H-3', H-5') | Triplet (apparent). Protons on the 4-fluorobenzyl ring, meta to the CH₂ group. Strongly coupled to the fluorine atom.[1] |

| ~6.95 | d | 1H | Ar-H (H-5) | Doublet. Shielded proton ortho to the methoxy group. |

| ~5.20 | s | 2H | -O-CH₂ -Ar | Singlet. Benzylic protons. Deshielded by the adjacent ether oxygen and aromatic ring. |

| ~3.95 | s | 3H | -OCH₃ | Singlet. Methoxy group protons. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and is typically free of interfering proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the acyl chloride is a key diagnostic signal at the low-field end of the spectrum.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

|---|---|---|

| ~168.0 | C =O | Acyl chloride carbonyl carbon. Highly deshielded due to the electronegativity of both oxygen and chlorine.[2] |

| ~162.5 (d) | C -F (C-4') | Carbon directly attached to fluorine. Will appear as a doublet due to ¹JCF coupling. |

| ~153.0 | C -OCH₂ (C-4) | Aromatic carbon attached to the ether oxygen. |

| ~148.5 | C -OCH₃ (C-3) | Aromatic carbon attached to the methoxy group. |

| ~132.0 (d) | C -ipso (C-1') | Benzylic ipso-carbon. May show a small C-F coupling. |

| ~129.5 (d) | C H (C-2', C-6') | Aromatic carbons ortho to the CH₂ group. Will appear as doublets due to ³JCF coupling. |

| ~125.0 | C H (C-6) | Aromatic carbon ortho to the acyl chloride group. |

| ~123.0 | C -COCl (C-1) | Aromatic ipso-carbon attached to the acyl chloride. |

| ~116.0 (d) | C H (C-3', C-5') | Aromatic carbons meta to the CH₂ group. Will appear as doublets due to ²JCF coupling. |

| ~114.0 | C H (C-2) | Aromatic carbon. |

| ~112.5 | C H (C-5) | Aromatic carbon. |

| ~71.0 | -O-C H₂-Ar | Benzylic carbon. |

| ~56.0 | -OC H₃ | Methoxy carbon. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The most diagnostic peak for this compound is the high-frequency carbonyl stretch of the acyl chloride.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H | Stretch |

| ~2950-2850 | Medium | Aliphatic C-H (CH₂, CH₃) | Stretch |

| ~1785-1750 | Strong, Sharp | Acyl Chloride (C=O) | Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretch |

| ~1270, ~1030 | Strong | Aryl Ether (C-O) | Asymmetric & Symmetric Stretch |

| ~1250 | Strong | C-F | Stretch |

| ~850 | Strong | C-Cl | Stretch |

Causality: The carbonyl (C=O) stretching frequency in an acyl chloride is significantly higher than in ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹). This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond, increasing its vibrational frequency.[3][4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Thin Film (if liquid/oil): Place a small drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is the most common and convenient method.

-

-

Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Background Correction: Run a background scan of the empty sample holder (or with clean plates/crystal) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 292.05 g/mol . The mass spectrum should show a molecular ion peak at m/z 292.

-

Isotope Pattern: Due to the presence of chlorine, an M+2 peak at m/z 294 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Pathways: The fragmentation is predicted to be dominated by cleavages at the weakest bonds, primarily adjacent to the carbonyl group and the ether linkage.

Major Predicted Fragments:

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 257 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 165 | [C₈H₇O₂]⁺ | Base Peak. Alpha-cleavage of the C-Cl bond to form the highly stable 3-methoxy-4-oxybenzoyl acylium ion.[5] |

| 109 | [C₇H₆F]⁺ | Cleavage of the benzyl-oxygen bond to form the 4-fluorobenzyl cation, which may rearrange to the stable 4-fluorotropylium ion. |

| 137 | [M - C₇H₆F]⁺ | Loss of the 4-fluorobenzyl radical. |

Caption: Predicted MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule. For analysis of volatile impurities or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) could be employed.

-

Sample Introduction:

-

Direct Infusion (ESI/APCI): Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

LC-MS: For purity analysis, inject a solution of the compound onto a liquid chromatography system (e.g., reverse-phase C18 column) coupled to the mass spectrometer.

-

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 292) and fragmenting it to confirm the proposed fragmentation pathways.

Synthesis and Quality Control Workflow

Understanding the synthetic origin of the compound is crucial for anticipating potential impurities that might interfere with spectroscopic analysis. A plausible synthesis involves the etherification of a protected isovanillic acid derivative followed by conversion to the acyl chloride.

Caption: Plausible Synthesis & QC Workflow.

Trustworthiness through Self-Validation: The protocols described are self-validating. For instance, the presence of the acyl chloride is confirmed by three independent methods: the ¹³C NMR signal at ~168.0 ppm, the strong IR band at ~1770 cm⁻¹, and the characteristic loss of Cl (or formation of the acylium ion) in the mass spectrum. A convergence of all predicted data provides high confidence in the final structural assignment.

References

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from Google Search.[6]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from Google Search.[7]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from Google Search.[3]

-

ChemicalBook. (n.d.). Benzoyl chloride(98-88-4) 13C NMR spectrum. Retrieved from Google Search.[2]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from Google Search.

-

ChemicalBook. (n.d.). 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum. Retrieved from Google Search.[8]

-

ChemicalBook. (n.d.). 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum. Retrieved from Google Search.[9]

-

ChemicalBook. (n.d.). 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum. Retrieved from Google Search.[1]

-

Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from Google Search.[4]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Google Search.[5]

Sources

- 1. 4-Fluorobenzyl chloride(352-11-4) 1H NMR [m.chemicalbook.com]

- 2. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Fluorobenzyl bromide(459-46-1) 1H NMR [m.chemicalbook.com]

Reactivity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride with Amines: A Mechanistic and Practical Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a substituted aromatic acyl chloride, with primary and secondary amines. Acyl chlorides are foundational reagents in modern organic synthesis, prized for their ability to form robust amide bonds—a cornerstone of many active pharmaceutical ingredients.[1][2] This document elucidates the core principles governing this transformation, from the fundamental nucleophilic addition-elimination mechanism to the subtle interplay of electronic and steric effects imparted by the unique substitution pattern of the title compound. By integrating mechanistic theory with practical, field-proven protocols, this guide serves as an essential resource for professionals engaged in synthetic chemistry and drug development.

The Acyl Chloride Functional Group: A Primer on Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[3] Their heightened reactivity stems from the electronic properties of the carbonyl group, which is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density from the carbonyl carbon, imparting a significant partial positive charge (δ+).[3] This pronounced electrophilicity makes the carbonyl carbon an exceptionally attractive target for attack by nucleophiles, such as the lone pair of electrons on a nitrogen atom in an amine.

The characteristic reaction of acyl chlorides with nucleophiles proceeds via a nucleophilic addition-elimination mechanism .[3][4][5] This two-stage process is efficient and typically irreversible, driven by the formation of a stable product and the expulsion of a chloride ion, which is an excellent leaving group.[6]

Reaction with Amines: The Nucleophilic Addition-Elimination Pathway

The reaction between this compound and an amine (primary or secondary) results in the formation of a stable N-substituted amide.[7][8][9] The reaction is vigorous and often exothermic.[7][10]

The mechanism can be dissected into two primary stages:

-

Nucleophilic Addition: The amine's nitrogen atom, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the acyl chloride. This initial attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a transient tetrahedral intermediate. In this intermediate, the oxygen bears a negative charge, and the nitrogen, having donated its electron pair, acquires a formal positive charge.[5][11]

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled.[11] To complete the reaction, a base removes the proton from the now-positively charged nitrogen atom, yielding the neutral amide product.[7][11] This base can be a second equivalent of the amine reactant or a non-nucleophilic base like pyridine or triethylamine added to the reaction mixture.[7][9] The liberated chloride ion and the protonated base form a stable salt byproduct, such as an alkylammonium chloride.[3]

Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite). The entire apparatus must be flame- or oven-dried to ensure anhydrous conditions.

-

Reagents: Add 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) to the flask. Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), often using an anhydrous solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to reflux (typically ~70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Isolation: After cooling, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude this compound is typically a solid or high-boiling oil and is used directly in the next step without further purification.

Part B: Amide Synthesis (Acylation)

Methodology:

-

Setup: In a separate, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

-

Addition: Cool the amine solution to 0 °C in an ice bath.

-

Reaction: Dissolve the crude this compound (1.0 eq) from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours or until TLC analysis indicates the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The resulting crude amide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Validation: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and LC-MS).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. savemyexams.com [savemyexams.com]

- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 6. reddit.com [reddit.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Solubility of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary drug discovery and fine chemical synthesis. Given the compound's reactive acyl chloride moiety, this document emphasizes the critical importance of solvent selection, particularly the use of anhydrous, aprotic solvents to maintain chemical integrity. While specific quantitative solubility data for this exact molecule is not publicly available, this guide synthesizes information from structurally analogous compounds to provide a robust predictive solubility profile. Furthermore, a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility is presented. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection, ensuring experimental success, and promoting safe laboratory practices.

Introduction: Understanding the Molecule

This compound is a bespoke chemical entity, likely utilized as a building block in multi-step organic syntheses. Its structure is characterized by three key functional domains:

-

The Benzoyl Chloride Group: This is the most reactive site of the molecule. The acyl chloride is highly susceptible to nucleophilic attack, particularly from protic species like water and alcohols.[1][2] This reactivity is the primary determinant of its solubility behavior, rendering it incompatible with protic solvents.[3][4][5]

-

The Methoxy Group (-OCH₃): This electron-donating group on the benzene ring can influence the reactivity of the acyl chloride and contributes to the overall polarity of the molecule.

-

The 4-Fluorobenzyl Ether Moiety (-OCH₂-C₆H₄F): This large, relatively non-polar substituent significantly impacts the molecule's steric bulk and lipophilicity, suggesting a preference for less polar organic solvents.

The interplay of these functional groups dictates the solubility of this compound, guiding the choice of appropriate solvents for its use in chemical reactions, purification processes, and analytical characterization.

Predicted Solubility Profile in Common Organic Solvents

Quantitative solubility data for this compound is not readily found in public literature. However, by examining the known solubility of structurally similar compounds such as benzoyl chloride, 4-methoxybenzoyl chloride, and other acyl chlorides, a reliable qualitative and semi-quantitative solubility profile can be predicted.[3][6][7] Acyl chlorides are generally soluble in a wide array of aprotic organic solvents.[1][3]

Table 1: Predicted Solubility of this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale & Expert Insights |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react vigorously and exothermically with protic solvents, leading to decomposition into the corresponding carboxylic acid and hydrochloric acid.[2][4][5] These are not suitable solvents for dissolution where the integrity of the compound is required. |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents are generally good choices for dissolving acyl chlorides.[6][7] They possess sufficient polarity to solvate the polar benzoyl chloride group but lack the reactive protons that would lead to decomposition. Caution is advised with acetone, as it can be enolizable. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | DCM and chloroform are excellent, inert solvents for acyl chlorides and are commonly used in reactions involving these reagents due to their ability to dissolve a wide range of organic compounds.[3] |

| Aromatic Hydrocarbons | Toluene, Benzene | High to Moderate | The presence of the benzyl and phenyl rings in the target molecule suggests good solubility in aromatic solvents due to favorable π-π stacking interactions.[6][8] |